Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate
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Overview
Description
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves the protection of functional groups and the formation of the azepine ring. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form benzyloxy.
Formation of the Azepine Ring: The azepine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced to the nitrogen atom of the azepine ring through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate: Similar compounds include other azepine derivatives with different substituents.
4-tert-butyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: This compound has a similar core structure but lacks the benzyloxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzyloxy group, in particular, provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-phenylmethoxy-2,3,4,5-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(20)19-12-7-10-16(11-13-19)21-14-15-8-5-4-6-9-15/h4-9,12,16H,10-11,13-14H2,1-3H3 |
InChI Key |
QRDPYWOKNLVGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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